N-(4-methylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(4-methylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a pyridin-3-yl group at position 1 and a 4-methylphenyl carboxamide moiety at position 2. This structure combines aromatic and nitrogen-rich heterocycles, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-(4-methylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-6-8-17(9-7-15)22-20(25)24-13-12-23-11-3-5-18(23)19(24)16-4-2-10-21-14-16/h2-11,14,19H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKPCYMBWWWCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H17N5O. It features a complex structure that includes a pyrrole and pyrazine moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Research indicates that it may act as an inhibitor of certain kinases involved in cancer progression. For instance:
- Kinase Inhibition : The compound has shown potential as an inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK), which plays a crucial role in inflammatory responses and cancer cell proliferation .
- Retinol Binding Protein Antagonism : It has also been investigated for its ability to antagonize retinol binding protein (RBP), which is implicated in ocular diseases .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver) | 5.0 | Inhibition of cell proliferation |
| SGC-7901 (stomach) | 4.5 | Induction of apoptosis |
| A549 (lung) | 6.0 | Cell cycle arrest |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antitumor Activity : A study evaluated the compound's effect on HepG2 and SGC-7901 cell lines, demonstrating significant inhibition of growth and induction of apoptosis through mitochondrial pathways .
- Inflammation Modulation : Another investigation focused on its role in modulating inflammatory responses via p38 MAPK inhibition, showing a reduction in pro-inflammatory cytokines in treated cells .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest:
- Bioavailability : The compound exhibits good oral bioavailability in preclinical models.
- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s pyrrolo[1,2-a]pyrazine core distinguishes it from related scaffolds:
- Pyrimido[4,5-d]pyrimidin-4(1H)-ones (e.g., compounds 3b, 3c, 3h): These feature fused pyrimidine-pyrimidinone systems with acrylamide side chains. The rigid planar structure may enhance target binding but reduce solubility compared to the more flexible pyrrolo[1,2-a]pyrazine .
- Pyrrolo[1,2-b]pyridazines (): These include a pyridazine ring, which is less electron-rich than pyrazine, possibly affecting redox stability or interactions with enzymatic targets.
Table 1: Core Heterocycle Comparison
Substituent Effects on Physicochemical Properties
- 4-Methylphenyl vs. Methoxypropyl Groups : Compounds like N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide () feature methoxypropyl substituents, which increase hydrophilicity compared to the target’s 4-methylphenyl group. This may alter bioavailability and distribution .
- Pyridine vs. Trifluoromethylphenyl : The pyridin-3-yl group in the target compound contrasts with trifluoromethylphenyl moieties in analogues (e.g., ). Trifluoromethyl groups enhance electronegativity and metabolic stability but may reduce solubility .
Table 2: Substituent Impact on Key Properties
Pharmacological and Patent Landscape
- Therapeutic Potential: The target’s combination of lipophilic and polar groups may optimize blood-brain barrier penetration, making it suitable for CNS targets. In contrast, pyrimido[4,5-d]pyrimidinones () with piperazine substituents are often kinase inhibitors .
- Patent Activity: Pyrrolo[1,2-b]pyridazine carboxamides in are patented for anticancer applications, highlighting the relevance of carboxamide derivatives in drug discovery. The target compound’s unique core could offer novel intellectual property opportunities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
